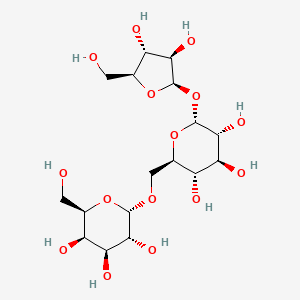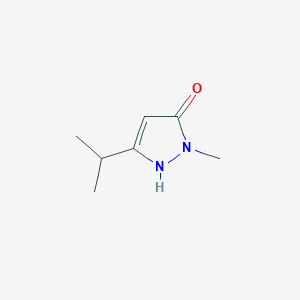
3-Isopropyl-1-methyl-1H-pyrazol-5-ol
Overview
Description
3-Isopropyl-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with an isopropyl group at position 3, a methyl group at position 1, and a hydroxyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-isopropyl-1-methylpyrazole with an oxidizing agent to introduce the hydroxyl group at position 5. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The process may include steps such as purification through crystallization or distillation to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
3-Isopropyl-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of agrochemicals and as an additive in materials science for enhancing the properties of polymers and coatings
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at position 5 can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-ol: Similar structure but lacks the isopropyl group at position 3.
5-Hydroxy-1-methyl-1H-pyrazole: Similar structure but lacks the isopropyl group at position 3.
1-Methyl-1H-pyrazol-5-ol: Similar structure but lacks the isopropyl group at position 3 and the hydroxyl group at position 5
Uniqueness
The presence of both the isopropyl and hydroxyl groups in 3-Isopropyl-1-methyl-1H-pyrazol-5-ol imparts unique chemical properties, such as increased hydrophobicity and the ability to form specific hydrogen bonds. These features enhance its reactivity and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVMCCXEFVKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



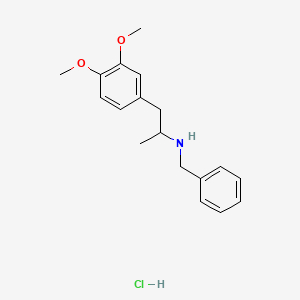
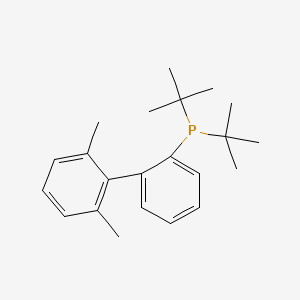
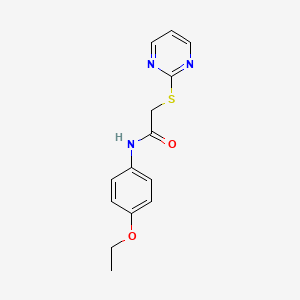
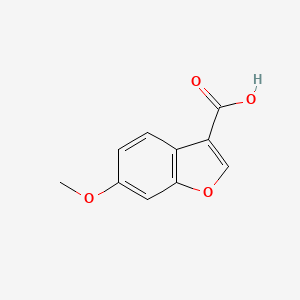
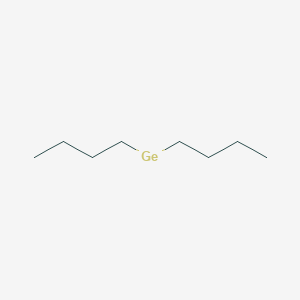
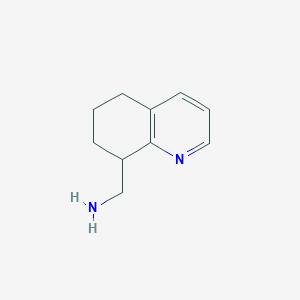
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)
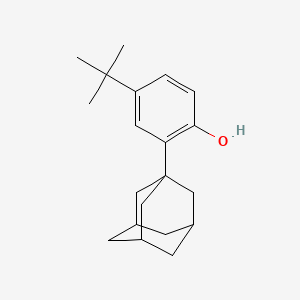
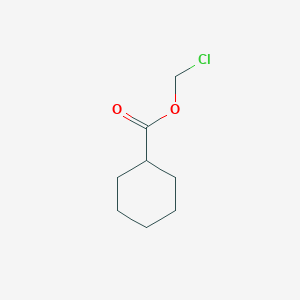
![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B3122024.png)
